molecular formula C16H9Cl3N2O3 B3473576 MFCD02356922

MFCD02356922

Cat. No.: B3473576
M. Wt: 383.6 g/mol
InChI Key: BJIIVLHTTJVOQZ-UHFFFAOYSA-N
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Description

However, based on analogous compounds and methodological frameworks from the literature, it can be inferred that this compound belongs to the class of halogenated aromatic boronic acids or related derivatives. Such compounds are typically utilized in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for pharmaceutical and materials science applications .

Properties

IUPAC Name

3-chloro-1-(3,4-dichlorophenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O3/c17-11-5-4-9(7-12(11)18)21-15(23)13(19)14(16(21)24)20-8-2-1-3-10(22)6-8/h1-7,20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIIVLHTTJVOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MFCD02356922 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

MFCD02356922 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool in biochemical assays. Industrially, it could be used in the production of materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD02356922 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. Understanding these mechanisms is crucial for developing new applications and optimizing existing ones.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235.27 g/mol 235.27 g/mol 201.02 g/mol
Log Po/w (XLOGP3) 2.15 (predicted) 2.15 2.63 (SILICOS-IT)
Solubility 0.24 mg/mL (ESOL) 0.24 mg/mL 0.687 mg/mL
Synthetic Method Pd-catalyzed coupling Pd-catalyzed in THF/H₂O A-FGO catalyst in THF
Bioavailability Moderate (Score: 0.55) 0.55 0.55

Key Observations :

  • Structural Similarities : Both CAS 1046861-20-4 and this compound (inferred) contain bromine, chlorine, and boronic acid groups, which enhance their reactivity in cross-coupling reactions. CAS 1761-61-1, however, lacks boron but includes a nitro group, altering its electronic properties .
  • Solubility and Lipophilicity : CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) compared to CAS 1046861-20-4 (0.24 mg/mL), likely due to the absence of boron and the presence of a nitro group, which increases polarity .
  • Synthetic Accessibility : CAS 1046861-20-4 and this compound utilize palladium catalysts, whereas CAS 1761-61-1 employs a recyclable A-FGO catalyst, aligning with green chemistry principles .

Functional and Application-Based Comparison

Application This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1
Pharmaceutical Use Intermediate in drug synthesis Not explicitly stated Antibacterial/antifungal agent
Therapeutic Targets Cancer, immune modulation Unspecified Digestive/respiratory systems
CYP Inhibition No No No

Key Observations :

  • Therapeutic Potential: While this compound is hypothesized to target cancer and immune pathways (based on analogs like MFCD27125691 in ), CAS 1761-61-1 has documented roles in antibacterial applications .
  • Safety Profiles : All three compounds show low CYP inhibition and P-gp substrate activity, reducing risks of drug-drug interactions .

Research Findings and Limitations

Critical Data Gaps

  • The exact structure and synthesis of this compound remain unverified in the provided evidence. Inferences are drawn from structurally related compounds.
  • Pharmacokinetic data (e.g., IC₅₀, EC₅₀) for this compound are absent, limiting a direct therapeutic comparison .

Methodological Considerations

  • Analytical techniques such as X-ray crystallography (for structural validation) and HPLC (for purity assessment) are recommended for future studies .
  • Cross-referencing with databases like PubChem and CCDC would enhance data reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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